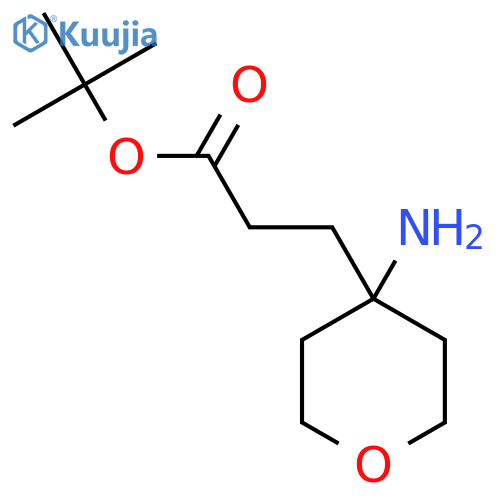

Cas no 2172559-03-2 (tert-butyl 3-(4-aminooxan-4-yl)propanoate)

tert-butyl 3-(4-aminooxan-4-yl)propanoate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 3-(4-aminooxan-4-yl)propanoate

- 2172559-03-2

- EN300-1653297

-

- インチ: 1S/C12H23NO3/c1-11(2,3)16-10(14)4-5-12(13)6-8-15-9-7-12/h4-9,13H2,1-3H3

- InChIKey: APIRWOQGXXRNFO-UHFFFAOYSA-N

- SMILES: O1CCC(CCC(=O)OC(C)(C)C)(CC1)N

計算された属性

- 精确分子量: 229.16779360g/mol

- 同位素质量: 229.16779360g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 16

- 回転可能化学結合数: 5

- 複雑さ: 239

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 61.6Ų

- XLogP3: 0.7

tert-butyl 3-(4-aminooxan-4-yl)propanoate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1653297-0.5g |

tert-butyl 3-(4-aminooxan-4-yl)propanoate |

2172559-03-2 | 0.5g |

$1399.0 | 2023-06-04 | ||

| Enamine | EN300-1653297-0.1g |

tert-butyl 3-(4-aminooxan-4-yl)propanoate |

2172559-03-2 | 0.1g |

$1283.0 | 2023-06-04 | ||

| Enamine | EN300-1653297-1.0g |

tert-butyl 3-(4-aminooxan-4-yl)propanoate |

2172559-03-2 | 1g |

$1458.0 | 2023-06-04 | ||

| Enamine | EN300-1653297-5.0g |

tert-butyl 3-(4-aminooxan-4-yl)propanoate |

2172559-03-2 | 5g |

$4226.0 | 2023-06-04 | ||

| Enamine | EN300-1653297-0.25g |

tert-butyl 3-(4-aminooxan-4-yl)propanoate |

2172559-03-2 | 0.25g |

$1341.0 | 2023-06-04 | ||

| Enamine | EN300-1653297-250mg |

tert-butyl 3-(4-aminooxan-4-yl)propanoate |

2172559-03-2 | 250mg |

$1038.0 | 2023-09-21 | ||

| Enamine | EN300-1653297-1000mg |

tert-butyl 3-(4-aminooxan-4-yl)propanoate |

2172559-03-2 | 1000mg |

$1129.0 | 2023-09-21 | ||

| Enamine | EN300-1653297-5000mg |

tert-butyl 3-(4-aminooxan-4-yl)propanoate |

2172559-03-2 | 5000mg |

$3273.0 | 2023-09-21 | ||

| Enamine | EN300-1653297-2500mg |

tert-butyl 3-(4-aminooxan-4-yl)propanoate |

2172559-03-2 | 2500mg |

$2211.0 | 2023-09-21 | ||

| Enamine | EN300-1653297-0.05g |

tert-butyl 3-(4-aminooxan-4-yl)propanoate |

2172559-03-2 | 0.05g |

$1224.0 | 2023-06-04 |

tert-butyl 3-(4-aminooxan-4-yl)propanoate 関連文献

-

Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178

-

Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278

-

Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884

-

Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125

-

Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738

-

Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492

tert-butyl 3-(4-aminooxan-4-yl)propanoateに関する追加情報

Comprehensive Overview of tert-butyl 3-(4-aminooxan-4-yl)propanoate (CAS No. 2172559-03-2)

tert-butyl 3-(4-aminooxan-4-yl)propanoate (CAS No. 2172559-03-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties and potential applications. This ester derivative, featuring a tert-butyl group and an aminooxane moiety, is widely explored for its role in drug synthesis, particularly in the development of novel therapeutic agents. Researchers and industry professionals are increasingly interested in this compound for its versatility in organic transformations and its potential to serve as a key intermediate in medicinal chemistry.

The molecular structure of tert-butyl 3-(4-aminooxan-4-yl)propanoate combines a propanoate backbone with a 4-aminooxan-4-yl substituent, offering a balanced mix of hydrophobicity and reactivity. This makes it an attractive candidate for applications in peptide coupling reactions, prodrug design, and targeted drug delivery systems. Recent studies highlight its utility in optimizing pharmacokinetic properties, such as bioavailability and metabolic stability, which are critical factors in modern drug discovery. The compound's CAS No. 2172559-03-2 is frequently searched in academic databases, reflecting its growing relevance in scientific literature.

One of the trending topics in the field of synthetic chemistry is the demand for sustainable and efficient synthetic routes. tert-butyl 3-(4-aminooxan-4-yl)propanoate aligns with this trend, as researchers investigate greener methodologies for its production, including catalytic processes and solvent-free reactions. Additionally, the rise of artificial intelligence (AI) in chemical research has led to increased interest in predictive modeling for compound properties, with CAS No. 2172559-03-2 often serving as a case study due to its modular structure.

From a commercial perspective, the compound is gaining traction in the fine chemicals market, where high-purity intermediates are essential for scaling up pharmaceutical production. Suppliers and manufacturers emphasize the importance of rigorous quality control for tert-butyl 3-(4-aminooxan-4-yl)propanoate, ensuring compliance with regulatory standards such as Good Manufacturing Practices (GMP). This focus on quality aligns with the broader industry shift toward precision chemistry and customized synthesis solutions.

In conclusion, tert-butyl 3-(4-aminooxan-4-yl)propanoate (CAS No. 2172559-03-2) represents a promising compound at the intersection of academic research and industrial application. Its structural features and functional groups make it a valuable tool for chemists exploring new drug candidates and innovative synthetic pathways. As the scientific community continues to uncover its potential, this compound is poised to play a pivotal role in advancing both theoretical and applied chemistry.

2172559-03-2 (tert-butyl 3-(4-aminooxan-4-yl)propanoate) Related Products

- 2034530-16-8(3-(5-chloropyrimidin-2-yl)oxy-N-(4-methoxyphenyl)piperidine-1-carboxamide)

- 2877762-99-5(2-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide)

- 2470441-23-5(6,7-dimethoxy-2-(4-{5-oxaspiro3.4octane-6-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride)

- 2002906-34-3(1-(1-ethylcyclobutyl)methylcyclopropane-1-sulfonyl chloride)

- 2171678-96-7(2-{N-2-(dimethylamino)ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamido}acetic acid)

- 2090877-02-2(1-(oxan-4-yl)-3-oxocyclobutane-1-carbonitrile)

- 1251680-09-7(3-(2,3-dimethoxyphenyl)-5-{5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylmethyl}-1,2,4-oxadiazole)

- 2580223-41-0(4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrazolo[1,5-a]pyrazine-3-carboxylic acid)

- 1955507-40-0(Tert-butyl 2-(2-chloroacetamido)-2-phenylacetate)

- 338409-61-3(4-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzene-1-sulfonamide)